molecular formula C24H32N6O4 B1263049 3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one CAS No. 954138-07-9

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one

カタログ番号: B1263049
CAS番号: 954138-07-9
分子量: 468.5 g/mol
InChIキー: MNLNAGRCHNMKKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

PF-03049423は、強力かつ選択的なホスホジエステラーゼ5A阻害剤です。特に急性脳梗塞の治療における潜在的な治療応用で知られています。この化合物は、脳への浸透性とホスホジエステラーゼ5A酵素に対する高い選択性によって特徴付けられます .

製法

PF-03049423の合成は、ピリド[3,4-b]ピラジン-2(1H)-オン構造の調製から始まるいくつかの段階を含みます。合成経路は通常、次の段階を含みます。

PF-03049423の工業生産方法は広く文書化されていませんが、高い収率と純度を確保するために、上記の合成経路の最適化が含まれる可能性があります。

準備方法

The synthesis of PF-03049423 involves several steps, starting with the preparation of the core pyrido[3,4-b]pyrazin-2(1H)-one structure. The synthetic route typically includes the following steps:

Industrial production methods for PF-03049423 are not widely documented, but they likely involve optimization of the above synthetic route to ensure high yield and purity.

化学反応の分析

PF-03049423は、いくつかの種類の化学反応を受けます。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな求核剤および求電子剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究への応用

PF-03049423は、いくつかの科学研究に応用されています。

科学的研究の応用

PDE5 Inhibition

The primary application of this compound lies in its role as a selective phosphodiesterase type 5 inhibitor . PDE5 inhibitors are commonly used to treat erectile dysfunction and pulmonary hypertension. The compound exhibits an IC50 value of 1.12 nM , indicating strong potency against PDE5 enzymes .

Case Study: Antihypertensive Effects

A study conducted on spontaneously hypertensive rats (SHR) demonstrated that this compound effectively lowered blood pressure, providing evidence for its potential use as an antihypertensive agent. The mechanism involves the enhancement of nitric oxide signaling pathways, leading to vasodilation and reduced vascular resistance .

Central Nervous System Penetration

The ability of this compound to penetrate the central nervous system (CNS) opens avenues for exploring its effects on neurological conditions. Its brain penetrant properties suggest potential applications in treating conditions such as anxiety and depression, where PDE5 inhibition may play a role in modulating neurotransmitter systems .

Research on Bioavailability and Metabolism

Recent studies have highlighted the pharmacokinetic profiles of this compound, noting moderate oral bioavailability and favorable distribution characteristics across tissues. These properties are critical for optimizing dosing strategies in clinical settings .

Table 2: Pharmacokinetic Profile

ParameterValue
Oral BioavailabilityModerate
Protein BindingLower
Metabolic PathwayCYP3A4
Tissue DistributionBroad

作用機序

PF-03049423は、ホスホジエステラーゼ5A酵素を阻害することで効果を発揮します。この阻害は、サイクリックグアノシンモノホスファート(cGMP)レベルの増加につながり、これは血管拡張を促進し、血流を改善します。この化合物の脳への浸透能力は、急性脳梗塞などの疾患の治療に特に効果的です .

類似化合物との比較

PF-03049423は、ホスホジエステラーゼ5A阻害剤としての高い選択性と効力においてユニークです。類似の化合物には以下が含まれます。

    シルデナフィル: 勃起不全の治療に使用されることでよく知られている、別のホスホジエステラーゼ5A阻害剤。

    タダラフィル: シルデナフィルと同様の適応症に使用される、長時間の作用を持つホスホジエステラーゼ5A阻害剤。

    バルデナフィル: 同様の作用機序を持つ、別のホスホジエステラーゼ5A阻害剤.

PF-03049423は、脳への浸透性と脳卒中の回復における潜在的な応用において際立っており、これは他のリストされた化合物の主要な適応症ではありません。

生物活性

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)-1H,2H-pyrido[3,4-b]pyrazin-2-one, also known as GE-0036, is a synthetic compound that has garnered attention for its biological activity, particularly as a selective phosphodiesterase type 5 (PDE5) inhibitor. This compound has implications in various therapeutic areas including hypertension and potentially other cardiovascular diseases.

  • Molecular Formula : C24H32N6O4
  • Molecular Weight : 468.56 g/mol
  • CAS Number : 954138-07-9
  • Purity : >97% .

As a PDE5 inhibitor, this compound functions by blocking the degradation of cyclic guanosine monophosphate (cGMP), a crucial signaling molecule involved in vasodilation. By inhibiting PDE5, the compound enhances the effects of nitric oxide (NO), leading to increased blood flow and reduced blood pressure .

In Vitro Studies

In vitro studies have demonstrated that GE-0036 exhibits a potent inhibitory effect on PDE5, with an IC50 value of approximately 1.12 nM . This level of potency indicates that it is significantly more effective than many existing PDE5 inhibitors .

In Vivo Studies

In vivo evaluations in spontaneously hypertensive rats (SHR) have shown that GE-0036 effectively lowers blood pressure, supporting its potential use as an antihypertensive agent. The compound's ability to penetrate the central nervous system (CNS) also suggests that it may have additional neurological effects .

Comparative Biological Activity

Compound NameIC50 (nM)MechanismNotes
GE-00361.12PDE5 InhibitionPotent antihypertensive effects in SHR models
Sildenafil10PDE5 InhibitionEstablished clinical use
Tadalafil5PDE5 InhibitionLong half-life; used for erectile dysfunction

Case Studies and Clinical Trials

Recent studies have indicated that GE-0036 has entered clinical trials, focusing on its efficacy in treating conditions associated with elevated blood pressure and possibly other cardiovascular disorders. The promising results from preclinical studies suggest that it may offer advantages over existing therapies due to its high potency and CNS penetrance .

Safety and Toxicology

While specific safety profiles for GE-0036 are still being established through ongoing clinical trials, initial data suggest a favorable safety profile consistent with other PDE5 inhibitors. Further toxicological assessments are necessary to fully understand any potential side effects or contraindications.

特性

IUPAC Name

3-[4-(2-hydroxyethyl)piperazin-1-yl]-7-(6-methoxypyridin-3-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N6O4/c1-3-13-34-14-11-30-21-15-19(18-4-5-22(33-2)26-16-18)25-17-20(21)27-23(24(30)32)29-8-6-28(7-9-29)10-12-31/h4-5,15-17,31H,3,6-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLNAGRCHNMKKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOCCN1C2=CC(=NC=C2N=C(C1=O)N3CCN(CC3)CCO)C4=CN=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954138-07-9
Record name PF-03049423 free base
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0954138079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PF-03049423 FREE BASE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9CZX3Z9945
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A solution of 7-chloro-3-[4-(2-hydroxyethyl)piperazin-1-yl]-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one (218 mg, 0.55 mmol) in 1,4-dioxane (3.0 mL) was treated with tetrakis(triphenylphosphine) palladium(0) (19 mg, 0.016 mmol, Strem) and stirred at room temperature for five minutes. A warm solution of 2-methoxy-5-pyridineboronic acid (41 mg, 0.27 mmol, Frontier) in ethanol (0.5 mL) and 2.0 M aqueous sodium carbonate 1.5 mL) were added. The mixture was refluxed for 2.0 hours, filtered hot through celite and the filtrate was concentrated under reduced pressure. The residue was partitioned between ethyl acetate and water, and the layers were separated. The aqueous layer was extracted with ethyl acetate. The combined organic layers were washed with brine, dried over magnesium sulfate, concentrated under reduced pressure, and passed through a column of silica gel with 2.5% methanol/dichloromethane. Fractions were concentrated at reduced pressure and triturated with diethyl ether. The 7-(6-methoxypyridin-3-yl)-3-(piperazin-1-yl)-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one was obtained as a pink powder. 1H NMR (CDCl3) δ 8.77-8.76 (2H), 8.24 (1H), 7.64 (1H), 6.86 (1H), 4.43 (2H), 4.06-4.03 (4H), 4.00 (3H), 3.79 (2H), 3.71-3.67 (2H), 3.37 (2H), 2.78 (1H), 2.72-2.69 (4H), 2.66-2.62 (2H), 1.53-1.46 (2H), 0.78 (3H); HRMS m/z 469.2572 (calcd for M+H, 469.2558).
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
19 mg
Type
catalyst
Reaction Step One
Quantity
41 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the mechanism of action of PF-03049423, and how does it relate to stroke recovery?

A1: PF-03049423 is classified as a phosphodiesterase type 5 inhibitor (PDE-5i) [2]. PDE-5 is an enzyme that breaks down cyclic guanosine monophosphate (cGMP), a molecule involved in various cellular processes, including smooth muscle relaxation and neurotransmission. By inhibiting PDE-5, PF-03049423 increases cGMP levels.

Q2: What were the key findings from the clinical trial investigating PF-03049423 in stroke patients?

A2: A randomized, double-blind, placebo-controlled clinical trial investigated the efficacy and safety of PF-03049423 in acute ischemic stroke patients [1, 3]. The study incorporated both traditional clinician-based assessments and behavioral tests to evaluate recovery.

    Q3: What are the future directions for research on PF-03049423 and similar compounds in stroke?

    A3: While the initial clinical trial did not yield positive efficacy results, several research avenues remain:

      試験管内研究製品の免責事項と情報

      BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。